molecular formula C13H10NO4- B1375957 1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester CAS No. 848352-99-8

1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester

Cat. No. B1375957
CAS RN: 848352-99-8
M. Wt: 244.22 g/mol
InChI Key: GAUPADLIIGDUTC-UHFFFAOYSA-M
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Description

1H-Pyrrole-2,5-dicarboxylic acid is a pyrroledicarboxylic acid in which the two carboxy groups are located at positions 2 and 5 . It has a role as a metabolite . It is a natural product found in Berberis koreana .


Synthesis Analysis

Alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates were synthesized in quantitative yield by reactions of 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts .


Molecular Structure Analysis

The molecular formula of 1H-Pyrrole-2,5-dicarboxylic acid is C6H5NO4 . The structure of the compound includes a pyrrole ring with carboxylic acid groups at positions 2 and 5 .


Physical And Chemical Properties Analysis

The molecular weight of 1H-Pyrrole-2,5-dicarboxylic acid is 155.11 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass is 155.02185764 g/mol . The topological polar surface area is 90.4 Ų .

Scientific Research Applications

Hydrogen Bonding in Solid State Structures

  • Research Focus : A study on 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives revealed their role in forming one-, two-, and three-dimensional networks in solid-state structures. These networks are facilitated by consistent hydrogen-bonded contacts between carboxylic acid groups on adjacent pyrrole subunits. The nature of crystal packing is strongly influenced by phenyl ring substitution (Lin, Geib, & Hamilton, 1998).

NMR Chemical Shift Assignments

  • Research Focus : Comprehensive 13C NMR chemical shift assignments were reported for various 1H‐pyrrole‐2‐carboxylic acid esters and amides. This study is crucial for understanding the molecular structure and behavior of these compounds (Sammes, Katritzky, & Law, 1986).

Synthesis of Pyrrole Derivatives

  • Research Focus : Studies have focused on synthesizing various derivatives of 1H-pyrrole-2,3-dicarboxylic acid. These synthetic methods are important for creating novel compounds with potential applications in pharmaceuticals and materials science (Alizadeh, Hosseinpour, & Rostamnia, 2008).

Development of Colorimetric Chemosensors

  • Research Focus : The development of new colorimetric chemosensors using hybrid hydrazo/azo dye chromophoric systems, including pyrrolinone ester and azo-pyrazole moieties. These compounds show selectivity and sensitivity towards certain metal cations, changing color in response to their presence (Aysha et al., 2021).

Molecular Structure Analysis

  • Research Focus : Examination of the molecular structure of substituted pyrroles, which are precursors to meso-free-porphyrins, through single-crystal X-ray diffraction. These studies are vital for understanding the chemical properties and potential applications of these compounds (Silva et al., 2007).

properties

IUPAC Name

5-phenylmethoxycarbonyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-12(16)10-6-7-11(14-10)13(17)18-8-9-4-2-1-3-5-9/h1-7,14H,8H2,(H,15,16)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUPADLIIGDUTC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10NO4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00827355
Record name 5-[(Benzyloxy)carbonyl]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00827355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848352-99-8
Record name 5-[(Benzyloxy)carbonyl]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00827355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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